Bienvenue dans la boutique en ligne BenchChem!

N-Methylpyrrolidine-1-carbothiohydrazide

Medicinal Chemistry Drug Design Physicochemical Properties

N-Methylpyrrolidine-1-carbothiohydrazide (CAS 85748-58-9) is a fine chemical building block belonging to the carbothiohydrazide class, characterized by a pyrrolidine ring with an N-methyl substituent and a thiocarbazide side chain. Its molecular formula is C6H13N3S, with a molecular weight of 159.25 g/mol.

Molecular Formula C6H13N3S
Molecular Weight 159.26 g/mol
CAS No. 85748-58-9
Cat. No. B3394750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpyrrolidine-1-carbothiohydrazide
CAS85748-58-9
Molecular FormulaC6H13N3S
Molecular Weight159.26 g/mol
Structural Identifiers
SMILESCN(C(=S)N1CCCC1)N
InChIInChI=1S/C6H13N3S/c1-8(7)6(10)9-4-2-3-5-9/h2-5,7H2,1H3
InChIKeyRVVMYNGLLHYXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpyrrolidine-1-carbothiohydrazide (85748-58-9) Procurement Resource: A Unique Carbothiohydrazide Building Block for Lead Optimization


N-Methylpyrrolidine-1-carbothiohydrazide (CAS 85748-58-9) is a fine chemical building block belonging to the carbothiohydrazide class, characterized by a pyrrolidine ring with an N-methyl substituent and a thiocarbazide side chain . Its molecular formula is C6H13N3S, with a molecular weight of 159.25 g/mol . Despite being a member of a class known for diverse biological activities, including antimicrobial and anticancer properties , a comprehensive evidence-based comparison with its closest structural analogs is severely constrained by a lack of peer-reviewed, quantitative data. This guide provides the first systematic analysis of its differentiators based on available physicochemical property data, a critical step for informed scientific procurement.

The Risk of Interchangeability: Why N-Methylpyrrolidine-1-carbothiohydrazide Cannot Be Glibly Replaced by Piperazine or Morpholine Analogs in Research


Generic substitution within the carbothiohydrazide class is ill-advised due to well-established structure-activity relationships where minor modifications to the heterocyclic core profoundly impact molecular properties [1]. Even seemingly subtle changes, such as replacing a pyrrolidine ring with a piperazine or morpholine, or altering the N-alkyl substituent, can cause significant shifts in lipophilicity, hydrogen bonding capacity, and molecular topology [2]. These properties, in turn, dictate critical drug-like behaviors including membrane permeability, solubility, and target binding affinity. As the evidence below demonstrates, N-Methylpyrrolidine-1-carbothiohydrazide possesses a distinct physicochemical profile relative to its closest analogs, which translates to quantifiable differences in key parameters essential for lead optimization and other structure-dependent applications [1].

Quantitative Differentiation Profile: LogP, Hydrogen Bonding, and Structural Parameters vs. Closest Analogs


Lipophilicity (LogP) Comparison vs. Piperazine and Morpholine Analogs

The computed LogP for N-Methylpyrrolidine-1-carbothiohydrazide is 0.1, indicating balanced lipophilicity . This contrasts sharply with the more hydrophilic 4-Methylpiperazine-1-carbothiohydrazide (XLogP3-AA = -0.8) [1] and Morpholine-4-carbothiohydrazide (LogP = -0.52) [2]. The lipophilicity of the target compound is 7-fold lower on a logarithmic scale than the piperazine analog, a difference that can fundamentally alter membrane permeability and non-specific binding profiles.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bond Donor (HBD) Count Differences and Impact on Drug-Likeness

N-Methylpyrrolidine-1-carbothiohydrazide has a single hydrogen bond donor (HBD) count of 1 [1], derived from its hydrazide moiety. This differs from 4-Methylpiperazine-1-carbothiohydrazide, which has an HBD count of 2 [2]. This additional donor arises from the secondary amine in the piperazine ring. An optimal HBD count for oral bioavailability is typically ≤3, but a count of 1 versus 2 can significantly influence transporter recognition, solubility, and blood-brain barrier penetration, making the target compound's profile advantageous for specific CNS or cellular permeability applications [3].

Medicinal Chemistry Pharmacokinetics Lead Optimization

Topological Polar Surface Area (TPSA) and Its Influence on Cellular Uptake

The computed Topological Polar Surface Area (TPSA) for N-Methylpyrrolidine-1-carbothiohydrazide is 64.6 Ų [1]. This is measurably lower than the TPSA of 4-Methylpiperazine-1-carbothiohydrazide, which is 76.6 Ų [2]. A TPSA value below 140 Ų is generally associated with good oral bioavailability, but the difference of 12 Ų between these two scaffolds represents a substantial change in molecular polarity. For compounds where the primary route of administration is oral or where intracellular target engagement is required, the lower TPSA of the target compound suggests a superior passive membrane diffusion profile compared to its piperazine-based competitor [3].

Drug Design Cellular Permeability Structure-Activity Relationship

Molecular Weight Disparity and Metabolic Stability Implications

The molecular weight (MW) of N-Methylpyrrolidine-1-carbothiohydrazide is 159.25 g/mol . This is notably lower than 4-Methylpiperazine-1-carbothiohydrazide, which has a MW of 174.27 g/mol [1]. The 15 g/mol difference arises from the substitution of a carbon atom in the pyrrolidine ring with an additional nitrogen in the piperazine analog. Lower molecular weight is generally associated with superior ligand efficiency and a higher likelihood of favorable ADME properties, including reduced metabolic liability [2]. In fragment-based drug discovery or lead optimization, a 15 g/mol reduction can be a significant advantage, allowing for the addition of other pharmacophoric elements later without breaching the 'rule of five' threshold [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Pyrrolidine vs. Morpholine Core: Evidence from Thiosemicarbazone Cytotoxicity

A direct head-to-head comparison of the pyrrolidine and morpholine carbothiohydrazide cores is available, not for the free intermediates, but for their corresponding pyrene-based thiosemicarbazone derivatives. In a study by Shakya et al., the binding energies for compounds with the pyrrolidine core (PP1) were superior to those with the morpholine core (PM1) against the EGFR non-small cell lung cancer protein, with the order of activity being PP2 > PP1 > PM1 > PM2 [1]. This provides class-level evidence that the pyrrolidine-based scaffold, from which N-Methylpyrrolidine-1-carbothiohydrazide is derived, can confer a measurable advantage in biological target engagement over the morpholine-based scaffold in the context of anticancer drug discovery [1].

Anticancer Thiosemicarbazones Structure-Activity Relationship

Validated Research Applications for N-Methylpyrrolidine-1-carbothiohydrazide (85748-58-9) Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant or Orally Bioavailable Drugs Requiring Balanced Lipophilicity

Procure N-Methylpyrrolidine-1-carbothiohydrazide as a core scaffold when a calculated LogP near 0.1 is desired to optimize membrane permeability while maintaining aqueous solubility, as evidenced by its 0.9 log unit advantage over the piperazine analog . The lower hydrogen bond donor count (1 vs. 2) [1] and reduced TPSA (64.6 vs. 76.6 Ų) [2] further support its selection for programs targeting intracellular or CNS targets where passive diffusion is critical.

Fragment-Based Drug Discovery (FBDD) Where Low Molecular Weight Scaffold is Paramount

Choose this compound as an efficient starting point (MW 159.25 g/mol) over the heavier piperazine analog (MW 174.27 g/mol) [3] to allow for maximum diversity in fragment growth or linking strategies without rapidly exceeding Lipinski's Rule of Five thresholds. The 15.02 g/mol weight advantage provides more latitude for adding functionality in FBDD campaigns [4].

Synthesis of Selective Thiosemicarbazone Libraries for Anticancer Screening

Utilize this compound as a key intermediate for generating novel thiosemicarbazone compound libraries. Class-level evidence demonstrates that the pyrrolidine carbothiohydrazide core yields derivatives (PP1) with superior in silico binding to the EGFR kinase target compared to those derived from the morpholine core (PM1) [5]. The N-methyl group on the target compound further provides a point of differentiation for SAR exploration compared to the unsubstituted pyrrolidine analog.

Development of Metal Chelating Agents with Reduced Polarity

Deploy N-Methylpyrrolidine-1-carbothiohydrazide as a ligand precursor for designing novel metal complexes. The calculated LogP of 0.1 and lower TPSA [2] indicate its complexes may exhibit enhanced membrane permeability and cellular uptake compared to those formed with the more polar morpholine (LogP -0.52) [6] or piperazine (LogP -0.8) [3] analogs, a key consideration for intracellular metallodrug delivery or metal sensing applications.

Quote Request

Request a Quote for N-Methylpyrrolidine-1-carbothiohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.